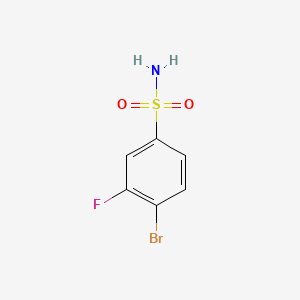

4-Bromo-3-fluorobenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTICZSSQSQDJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380908 | |

| Record name | 4-Bromo-3-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263349-73-1 | |

| Record name | 4-Bromo-3-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 263349-73-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-3-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug development. This document collates available data on its molecular structure, physicochemical characteristics, and spectral properties. While detailed experimental protocols for its synthesis and specific biological activities are not extensively reported in publicly accessible literature, this guide furnishes general methodologies and discusses its potential applications based on the characteristics of related compounds.

Chemical and Physical Properties

This compound is a solid compound at room temperature.[1] Its core structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a sulfonamide group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrFNO₂S | [1][2] |

| Linear Formula | BrC₆H₃(F)SO₂NH₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1][2] |

| CAS Number | 263349-73-1 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 137-141 °C | [1] |

| Boiling Point (Predicted) | 360.1 ± 52.0 °C | |

| Density (Predicted) | 1.830 ± 0.06 g/cm³ | |

| pKa (Predicted) | 9.68 ± 0.60 |

Synthesis

General Synthetic Workflow:

References

An In-depth Technical Guide to 4-Bromo-3-fluorobenzenesulfonamide

CAS Number: 263349-73-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-fluorobenzenesulfonamide, a key intermediate in synthetic and medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a halogenated aromatic sulfonamide. The presence of bromine, fluorine, and a sulfonamide group makes it a versatile building block for creating more complex molecules with potential biological activities. Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 263349-73-1 | [1][2] |

| Molecular Formula | C₆H₅BrFNO₂S | [1][2] |

| Molecular Weight | 254.08 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | Not specified | |

| SMILES | NS(=O)(=O)c1ccc(Br)c(F)c1 | [2] |

| InChI | 1S/C6H5BrFNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | [2] |

| InChI Key | QTICZSSQSQDJEX-UHFFFAOYSA-N | [2] |

Spectroscopic Data (Predicted)

While comprehensive, experimentally validated spectroscopic data for this compound is not widely published, the following table outlines the expected spectral characteristics based on its structure and data from analogous compounds.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons of the sulfonamide group. |

| ¹³C NMR | Signals for the six aromatic carbons, with shifts influenced by the bromo, fluoro, and sulfonamide substituents. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the sulfonamide, S=O stretching (asymmetric and symmetric), and C-Br and C-F stretching.[3] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. |

Synthesis

A plausible and common method for the synthesis of this compound involves the amination of its corresponding sulfonyl chloride precursor, 4-bromo-3-fluorobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-3-fluorobenzenesulfonyl chloride (CAS 351003-51-5)

-

Ammonium hydroxide solution (28-30%)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-bromo-3-fluorobenzenesulfonyl chloride in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitor by TLC).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of pharmaceutically active compounds. Its utility is demonstrated in the development of dual autotaxin (ATX) and carbonic anhydrase (CA) inhibitors, which have potential applications in various therapeutic areas.

A United States patent (US11059794B2) describes the use of this compound in the synthesis of a key intermediate for these dual inhibitors.[4]

Experimental Protocol: Synthesis of a Piperidine Intermediate

This protocol is adapted from the general procedure described in patent US11059794B2.[4]

Materials:

-

This compound (CAS 263349-73-1)

-

A suitable piperidine derivative (e.g., tert-butyl 4-mercaptopiperidine-1-carboxylate)

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., acetonitrile)

-

Round-bottom flask

-

Stirring apparatus

-

Heating apparatus (if necessary)

Procedure:

-

To a stirred solution of the piperidine derivative in acetonitrile, add the base.

-

Add this compound to the mixture.

-

Stir the reaction mixture at room temperature or with heating until the reaction is complete.

-

Upon completion, the solvent can be removed under high vacuum to yield the desired product.

Safety Information

As with any chemical reagent, this compound should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when working with this compound.[2]

Conclusion

This compound is a strategically important building block in organic synthesis, particularly for the development of novel therapeutic agents. Its trifunctional nature allows for diverse chemical modifications, making it a valuable tool for medicinal chemists. The documented use of this compound in the synthesis of dual ATX/CA inhibitors highlights its relevance in contemporary drug discovery programs. Further research into the applications of this versatile intermediate is likely to uncover new opportunities for the development of innovative pharmaceuticals.

References

An In-depth Technical Guide to 4-Bromo-3-fluorobenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Bromo-3-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide. The document details its chemical and physical properties, outlines relevant experimental protocols for its synthesis and characterization, and visualizes key workflows and logical relationships pertinent to its study.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound containing bromine, fluorine, and a sulfonamide functional group. These features make it a valuable building block in medicinal chemistry and materials science. Its key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 254.08 g/mol | [1][2] |

| Molecular Formula | C₆H₅BrFNO₂S | [1][2][3] |

| CAS Number | 263349-73-1 | [1][2][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 137-141 °C | [5] |

| Boiling Point | 360.1 ± 52.0 °C (Predicted) | [5] |

| Density | 1.830 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 9.68 ± 0.60 (Predicted) | [5] |

| InChI Key | QTICZSSQSQDJEX-UHFFFAOYSA-N | [3] |

| SMILES | NS(=O)(=O)c1ccc(Br)c(F)c1 | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of this compound and related compounds.

Step 1: Synthesis of 4-Bromo-3-fluorobenzenesulfonyl chloride The precursor, 4-bromo-3-fluorobenzenesulfonyl chloride (CAS 351003-51-5), is commercially available.[] Its synthesis generally involves the chlorosulfonation of 1-bromo-2-fluorobenzene.

Step 2: Amination of 4-Bromo-3-fluorobenzenesulfonyl chloride The conversion of the sulfonyl chloride to the sulfonamide is a standard chemical transformation.

-

Dissolution: Dissolve 4-bromo-3-fluorobenzenesulfonyl chloride in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath to control the exothermicity of the reaction.

-

Ammonia Addition: Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring. The reaction is typically rapid.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is completely consumed.

-

Work-up: Upon completion, quench the reaction with water. If using a water-immiscible solvent like DCM, separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess ammonia, followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product.

The following are standard protocols for confirming the identity, purity, and stability of sulfonamide derivatives, adapted from methodologies for structurally similar compounds.[7]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: Unambiguous structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra at 298 K. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

B. Mass Spectrometry (MS)

-

Purpose: Molecular weight confirmation and fragmentation analysis.

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, operating in both positive and negative ion modes to confirm the molecular ion peak ([M+H]⁺ or [M-H]⁻).

C. High-Performance Liquid Chromatography (HPLC)

-

Purpose: Quantitative purity determination.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm).

-

-

Data Analysis: Integrate the peak areas to calculate purity as a percentage of the total detected area.

D. Thermal Analysis (DSC & TGA)

-

Purpose: To assess thermal stability and determine the melting point.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.

-

TGA Method: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere to monitor mass loss versus temperature.

-

DSC Method: Heat the sample from 30 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere to determine the melting endotherm.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for characterizing this compound and the logical relationships in its potential application.

Caption: Experimental workflow for the comprehensive characterization of this compound.

Caption: Logical relationships of this compound to potential therapeutic applications.

Biological and Medicinal Context

The sulfonamide functional group is a well-established pharmacophore, forming the basis for a wide range of therapeutic agents.[7] Benzenesulfonamide derivatives have been extensively studied and developed for various biological activities.

-

Antimicrobial and Anti-inflammatory Activity: Numerous benzenesulfonamide derivatives have demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains.[8][9] Some have also shown potent in vivo anti-inflammatory properties.[8][9]

-

Enzyme Inhibition: The structural motif is crucial in the design of enzyme inhibitors. For instance, multi-halogenated precursors like 4-bromo-3-fluoroiodobenzene are used to synthesize highly selective and potent factor Xa inhibitors, which are important anticoagulant agents.[10]

-

Anticancer Potential: The sulfonamide group is present in several anticancer drugs. Its ability to bind to various biological targets makes it a privileged scaffold in oncology drug discovery.[7]

Given this context, this compound serves as a valuable starting material or intermediate for the synthesis of novel, biologically active compounds. The presence of bromine and fluorine atoms provides specific steric and electronic properties and offers sites for further chemical modification, such as through metal-catalyzed cross-coupling reactions.[10] Its thorough characterization is a critical first step for its application in research and drug development.[7]

References

- 1. scbt.com [scbt.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. equationchemical.com [equationchemical.com]

- 5. This compound CAS#: 263349-73-1 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

In-Depth Technical Guide: 4-Bromo-3-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-3-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, a plausible synthetic pathway with a general experimental protocol, and its potential applications, particularly in the development of targeted therapeutics.

Chemical Structure and Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₅BrFNO₂S. The structural formula is characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and a sulfonamide group (-SO₂NH₂). The substitution pattern is crucial for its chemical reactivity and biological activity.

The structure of this compound can be visualized as follows:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrFNO₂S | [1][2] |

| Molecular Weight | 254.08 g/mol | [1][2] |

| CAS Number | 263349-73-1 | [1][2] |

| Appearance | Solid | [1] |

| SMILES | NS(=O)(=O)c1ccc(Br)c(F)c1 | [1] |

| InChI | 1S/C6H5BrFNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | [1] |

| InChIKey | QTICZSSQSQDJEX-UHFFFAOYSA-N | [1] |

Synthesis Pathway and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from commercially available fluorobenzene. The general synthetic route involves the formation of a key intermediate, 4-bromo-3-fluorobenzenesulfonyl chloride, followed by amination.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for the Synthesis of 4-Bromo-3-fluorobenzoic Acid

A plausible method for the synthesis of 3-bromo-4-fluorobenzoic acid involves the acylation of fluorobenzene followed by bromination and oxidation.[3]

-

Step 1: Acylation of Fluorobenzene: To a mixture of fluorobenzene and aluminum chloride, acetyl chloride is added dropwise under gentle cooling (30-35 °C). The reaction mixture is then heated to 50-60 °C to complete the reaction.

-

Step 2: Bromination: Bromine is added to the reaction mixture at an elevated temperature (90-100 °C) and stirred for approximately one hour.

-

Step 3: Work-up and Oxidation: The hot reaction mixture is poured onto ice, and the precipitated product is filtered and washed. The crude product is then treated with a hypochlorite solution to yield 3-bromo-4-fluorobenzoic acid.

Experimental Protocol for the Synthesis of 4-Bromo-3-fluorobenzenesulfonyl chloride

The conversion of 4-bromo-3-fluorobenzoic acid to the corresponding sulfonyl chloride is a standard transformation in organic synthesis.

-

Procedure: 4-Bromo-3-fluorobenzoic acid can be reacted with chlorosulfonic acid. The reaction mixture is heated to drive the reaction to completion. After cooling, the mixture is carefully poured onto crushed ice to precipitate the sulfonyl chloride. The product is then filtered, washed with cold water, and dried.

Experimental Protocol for the Synthesis of this compound

The final step is the amination of the sulfonyl chloride.

-

Procedure: 4-Bromo-3-fluorobenzenesulfonyl chloride is dissolved in a suitable organic solvent (e.g., tetrahydrofuran or dioxane).[4] The solution is cooled in an ice bath, and concentrated aqueous ammonia is added dropwise with vigorous stirring. The reaction is typically allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure, and the residue is treated with water. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethanol-water.

Applications in Drug Development

Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities. They are known to act as inhibitors of various enzymes, including carbonic anhydrases and protein kinases.[5][6] The specific substitution pattern of this compound makes it an attractive scaffold for the design of novel therapeutic agents.

Potential as a Kinase Inhibitor Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[7][8] The sulfonamide group can act as a hydrogen bond donor and acceptor, which is a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket. The bromo and fluoro substituents on the phenyl ring provide opportunities for further chemical modification to enhance potency and selectivity for specific kinase targets.[6][9]

Potential as a Carbonic Anhydrase Inhibitor Scaffold

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[5][10] Sulfonamides are the classical inhibitors of CAs and are used clinically as diuretics and antiglaucoma agents.[11][12][13] The unsubstituted sulfonamide group of this compound is the key pharmacophore for CA inhibition, binding to the zinc ion in the active site. The substituted phenyl ring can be modified to achieve isoform-selective inhibition, which is a major goal in the development of new CA inhibitors for various therapeutic applications, including cancer therapy where specific CA isoforms are overexpressed.[5][10]

Conclusion

This compound is a versatile chemical entity with significant potential as a building block in drug discovery. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The presence of multiple functional groups, including the reactive sulfonamide and sites for further derivatization on the aromatic ring, makes it a valuable starting material for the generation of compound libraries targeting enzymes such as protein kinases and carbonic anhydrases. Further investigation into the biological activities of derivatives of this compound could lead to the development of novel and effective therapeutic agents.

References

- 1. This compound 263349-73-1 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]

- 4. 4-Bromo-3-fluorobenzenesulfonyl chloride 97 351003-51-5 [sigmaaldrich.com]

- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-3-fluorobenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The document details the synthetic pathway, experimental protocols, and relevant biological context to support research and development activities.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing from the commercially available starting material, 1-bromo-2-fluorobenzene. The synthetic route involves:

-

Chlorosulfonation: The electrophilic substitution of 1-bromo-2-fluorobenzene with chlorosulfonic acid to yield the key intermediate, 4-bromo-3-fluorobenzenesulfonyl chloride.

-

Ammonolysis: The reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with an ammonia source to produce the final product, this compound.

The overall synthetic transformation is depicted in the workflow diagram below.

4-Bromo-3-fluorobenzenesulfonamide: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3-fluorobenzenesulfonamide is a versatile chemical intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a sulfonamide group on a benzene ring, provides a valuable scaffold for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of innovative therapeutics such as Proteolysis-Targeting Chimeras (PROTACs) and Factor Xa inhibitors.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 263349-73-1 | |

| Molecular Formula | C₆H₅BrFNO₂S | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| Melting Point | 141-143 °C | [2] |

| Appearance | Solid |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 1-bromo-2-fluorobenzene. The overall synthetic pathway involves chlorosulfonation followed by amidation.

Caption: Synthetic route to this compound.

Step 1: Synthesis of 4-Bromo-3-fluorobenzenesulfonyl chloride

This step involves the electrophilic aromatic substitution of 1-bromo-2-fluorobenzene with chlorosulfonic acid. The directing effects of the bromo and fluoro substituents guide the sulfonyl chloride group primarily to the para position relative to the bromine atom.

Experimental Protocol (Analogous Procedure):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, place chlorosulfonic acid (4-5 equivalents).

-

Addition of Starting Material: Cool the flask in an ice-water bath. Slowly add 1-bromo-2-fluorobenzene (1 equivalent) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours to ensure complete reaction.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, 4-bromo-3-fluorobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like chloroform or by column chromatography.

Step 2: Synthesis of this compound

The final step is the amidation of the synthesized 4-bromo-3-fluorobenzenesulfonyl chloride using an ammonia source.

Experimental Protocol:

-

Reaction Setup: In a flask, dissolve 4-bromo-3-fluorobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone.

-

Amidation: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with stirring.

-

Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Further purification can be achieved by recrystallization to yield pure this compound.

Applications in Drug Discovery

The trifunctional nature of this compound makes it a valuable building block for the synthesis of complex, biologically active molecules. The bromine atom serves as a handle for cross-coupling reactions, the sulfonamide group can participate in hydrogen bonding interactions with biological targets, and the fluorine atom can enhance metabolic stability and binding affinity.

Intermediate in the Synthesis of BET-PROTACs

Caption: Role of this compound in PROTACs.

Precursor for Factor Xa Inhibitors

Factor Xa is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic diseases. Apixaban is a widely used direct Factor Xa inhibitor.[6][7][8] Analogues of apixaban and other Factor Xa inhibitors can be synthesized using this compound as a starting material. The sulfonamide group can act as a key pharmacophoric feature, while the bromo-fluorophenyl moiety can be modified through cross-coupling reactions to introduce other necessary structural elements for potent and selective inhibition.

Caption: Synthesis of Factor Xa inhibitors.

Key Reactions of this compound

The chemical versatility of this compound stems from the reactivity of its functional groups.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation/Arylation | Alkyl/aryl halides, base (e.g., K₂CO₃, NaH) | N-substituted sulfonamides |

| Suzuki Coupling | Boronic acids/esters, Pd catalyst, base | Biaryl sulfonamides |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | N-aryl sulfonamides |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynylphenyl sulfonamides |

Experimental Protocol for Suzuki Coupling (General Procedure):

-

Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Solvent: Add a suitable degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Purification: Wash the organic layer, dry it, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in drug discovery. Its unique combination of reactive sites allows for the straightforward construction of complex molecules with potential therapeutic applications. The ability to undergo a variety of cross-coupling and substitution reactions makes it an attractive starting material for the synthesis of novel PROTACs, Factor Xa inhibitors, and other biologically active compounds. The synthetic routes and reaction protocols outlined in this guide provide a foundation for researchers to explore the full potential of this important chemical building block.

References

- 1. scbt.com [scbt.com]

- 2. This compound [oakwoodchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. Topical BET PROTACs for locally restricted protein degradation in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topical BET PROTACs for locally restricted protein degradation in the lung - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. An alternative synthetic strategy to construct apixaban analogues (2024) | Rambabu Dandela [scispace.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

physical and chemical properties of 4-Bromo-3-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide that holds potential as a building block in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The presence of bromine and fluorine atoms on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its biological activity and target selectivity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with experimental protocols and potential biological context.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below. Experimental data for this compound is limited in the public domain; therefore, where experimental values are unavailable, predicted data from computational models are included and noted.

Table 1: Physical and Chemical Identifiers of this compound

| Property | Value | Source |

| CAS Number | 263349-73-1 | [1][2] |

| Molecular Formula | C₆H₅BrFNO₂S | [1][2] |

| Molecular Weight | 254.08 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 137-141 °C | [1] |

| Boiling Point (Predicted) | 360.1 ± 52.0 °C | |

| pKa (Predicted) | 9.68 ± 0.60 | |

| InChI | 1S/C6H5BrFNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | [1] |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)F)Br |

Spectroscopic Data

Table 2: Predicted and Representative Spectroscopic Data

| Technique | Expected/Representative Data |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the range of δ 7.0-8.0 ppm. The sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-145 ppm region. The carbon bearing the fluorine atom would exhibit a large C-F coupling constant. The carbon attached to the bromine would be influenced by the heavy atom effect. |

| IR (Infrared) Spectroscopy | Characteristic peaks would include N-H stretching of the sulfonamide group (~3300-3200 cm⁻¹), asymmetric and symmetric S=O stretching (~1350-1300 cm⁻¹ and ~1170-1150 cm⁻¹), and C-F and C-Br stretching vibrations in the fingerprint region. |

| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity. Fragmentation would likely involve the loss of SO₂ and cleavage of the sulfonamide bond. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically proceeds via the ammonolysis of its corresponding sulfonyl chloride precursor, 4-bromo-3-fluorobenzenesulfonyl chloride. While a specific protocol for this exact compound is not widely published, a general and adaptable experimental procedure based on the synthesis of similar sulfonamides is provided below.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: Dissolve 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF) or 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Ammonolysis: To the cooled solution, add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. If a precipitate forms, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not available in the public domain. However, the benzenesulfonamide scaffold is a common feature in many biologically active molecules, particularly as enzyme inhibitors.

One of the most well-characterized targets of benzenesulfonamides is the family of carbonic anhydrases (CAs) . These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Benzenesulfonamides are also known to exhibit anticancer and antimicrobial activities through various other mechanisms.

The following diagram illustrates a generalized signaling pathway for carbonic anhydrase IX (CA-IX), a tumor-associated isoform, and indicates the hypothetical point of inhibition by a sulfonamide-based drug. This is presented as a representative example of a potential mechanism of action for this compound, pending experimental validation.

Hypothetical Signaling Pathway Inhibition by a Sulfonamide Derivative

Caption: A potential mechanism of action via inhibition of carbonic anhydrase IX.

Conclusion

This compound is a chemical entity with significant potential for further investigation in the field of drug discovery. Its structural features suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. While the currently available data on its specific physical, chemical, and biological properties are limited, this guide provides a foundational understanding based on existing information and knowledge of related compounds. Further experimental characterization of its spectroscopic properties, solubility, and biological activity is warranted to fully elucidate its potential and guide its application in the development of new medicines. Researchers are encouraged to use the provided protocols as a starting point for the synthesis and analysis of this compound.

References

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-3-fluorobenzenesulfonamide

This document provides a comprehensive overview of the safety protocols and handling requirements for 4-Bromo-3-fluorobenzenesulfonamide, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 263349-73-1[1] |

| Molecular Formula | C₆H₅BrFNO₂S[1] |

| Molecular Weight | 254.08 g/mol [1] |

| Appearance | Solid |

| Melting Point | 137-141 °C |

| SMILES String | NS(=O)(=O)c1ccc(Br)c(F)c1 |

| InChI Key | QTICZSSQSQDJEX-UHFFFAOYSA-N |

Hazard Identification and Safety Precautions

While specific hazard statements for this compound are not detailed in the provided search results, related compounds with similar structural motifs (brominated and fluorinated benzene rings, sulfonamide groups) are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, it is prudent to handle this compound with a high degree of caution.

| Hazard Class | Precautionary Measures |

| Skin Irritation | Avoid contact with skin. Wear protective gloves and clothing.[2][3] |

| Eye Irritation | Causes serious eye irritation.[2] Wear safety glasses with side shields or chemical goggles.[5] |

| Respiratory Irritation | May cause respiratory irritation.[2][4] Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.[2] |

General advice is to avoid all personal contact, including inhalation, and to wear protective clothing when there is a risk of exposure.

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize risk.

3.1. General Handling Protocol

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[6][7] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[3][5][8]

-

Personal Protective Equipment (PPE) :

-

Eye and Face Protection : Wear chemical safety goggles or a face shield.[6][7]

-

Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory.[6][7]

-

Respiratory Protection : If handling outside of a fume hood or if dust formation is likely, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[6][7]

-

-

Hygiene Measures : Wash hands thoroughly with soap and water after handling.[9] Do not eat, drink, or smoke in the handling area.[5] Launder work clothes separately.

3.2. Storage Protocol

-

Container : Keep the container tightly closed when not in use.[2][5][9]

-

Environment : Store in a dry, cool, and well-ventilated area.[5][6]

-

Incompatibilities : Keep away from strong oxidizing agents.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

4.1. First-Aid Measures

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing.[2][5][9] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][5]

-

Skin Contact : Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] If skin irritation occurs, get medical advice.[5][9]

-

Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][10] Remove contact lenses if present and easy to do.[2][5][9] Continue rinsing and seek immediate medical attention.[2][5]

-

Ingestion : Do NOT induce vomiting.[5] Rinse the mouth with water.[5][9] Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.[2][9]

4.2. Accidental Release Measures

-

Personal Precautions : Evacuate personnel from the area.[11] Ensure adequate ventilation.[9] Avoid breathing dust and prevent contact with skin and eyes. Wear appropriate personal protective equipment as described in Section 3.1.

-

Containment and Cleaning : Sweep up the spilled solid, avoiding dust generation.[9] Use vacuum equipment for collection where practical.[9] Place the material into a suitable, labeled container for disposal.

-

Environmental Precautions : Prevent the spilled material from entering drains, sewers, or waterways.[9]

Fire-Fighting Measures

-

Extinguishing Media : Use extinguishing media appropriate for the surrounding fire, such as CO₂, dry chemical powder, or foam.[8][9]

-

Special Hazards : Combustion may produce toxic fumes of carbon oxides, hydrogen bromide, hydrogen fluoride, and sulfur oxides.[9]

-

Protective Equipment : Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[3][9]

Disposal Considerations

Dispose of waste material in accordance with all applicable local, state, and federal regulations.[8][9] The material should be disposed of at an approved waste disposal plant.[2][8] Do not allow the product to enter drains.[11]

Disclaimer: This guide is intended for informational purposes only and is based on available safety data for this and structurally related compounds. A thorough risk assessment should be conducted before handling this chemical. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.

References

- 1. scbt.com [scbt.com]

- 2. aksci.com [aksci.com]

- 3. aarti-industries.com [aarti-industries.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility of 4-Bromo-3-fluorobenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of a compound's physicochemical properties is a cornerstone of chemical and pharmaceutical development. Solubility, in particular, is a critical parameter that dictates formulation strategies, reaction conditions, and bioavailability. This technical guide addresses the solubility of 4-Bromo-3-fluorobenzenesulfonamide. Due to a lack of publicly available quantitative solubility data for this compound in common organic solvents, this document provides a comprehensive framework for its experimental determination. It includes detailed methodologies based on established protocols for solubility assessment and presents a logical workflow to guide researchers in generating reliable and reproducible data.

Compound Profile: this compound

Before assessing its solubility, it is essential to understand the basic physicochemical properties of the target compound.

| Property | Value |

| CAS Number | 263349-73-1[1][2] |

| Molecular Formula | C₆H₅BrFNO₂S[1][2] |

| Molecular Weight | 254.08 g/mol [1][2] |

| Appearance | Solid[1] |

| Melting Point | 137 - 141 °C |

Solubility Data

A thorough review of scientific literature and chemical databases reveals a gap in quantitative solubility data for this compound in common organic solvents. A safety data sheet notes that the compound is insoluble in water, which suggests that its mobility in the environment is low.

Given the absence of specific data points, the following table is provided as a template for researchers to populate upon experimental determination. It is structured to allow for a clear and comparative summary of solubility in various solvents at a standard temperature.

Table 2.1: Experimentally Determined Solubility of this compound (Template)

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Dimethylformamide (DMF) | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 |

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a compound. This method is considered the gold standard for its reliability.

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical technique.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of high-purity organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, DMF, DMSO)

-

Equipment:

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a period sufficient to ensure equilibrium is achieved. A duration of 24 to 48 hours is typical for most compounds. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the measured concentration does not change over time.

-

-

Sample Separation:

-

After equilibration, allow the vials to rest in the temperature-controlled environment for approximately 30 minutes to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. The filtration should be performed quickly to minimize any potential temperature changes.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradation products. A calibration curve must be generated using standard solutions of the compound of known concentrations.

-

UV-Vis Spectrophotometry: This method can be used if the compound has a unique chromophore and the solvent is transparent in the relevant UV-Vis region. A calibration curve based on absorbance at the wavelength of maximum absorbance (λmax) is required.

-

-

Calculation of Solubility

The solubility is calculated from the quantified concentration of the diluted sample, taking into account the dilution factor.

-

Solubility (mg/mL) = Concentration from Analysis (mg/mL) × Dilution Factor

-

Molar Solubility (mol/L) = Solubility (g/L) / Molecular Weight ( g/mol )

Visualized Workflow for Solubility Determination

The logical flow of the experimental protocol can be visualized to provide a clear, high-level overview of the process.

Caption: Logical workflow for the experimental determination of thermodynamic solubility.

Conclusion

While existing literature does not provide specific solubility values for this compound in organic solvents, this guide equips researchers with the necessary framework to generate this crucial data. The detailed shake-flask protocol and logical workflow diagram offer a robust and reliable methodology for determining the thermodynamic solubility. The resulting data will be invaluable for a wide range of applications, from synthetic chemistry and purification to the formulation development of new chemical entities.

References

The Dawn of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The serendipitous discovery of the therapeutic properties of benzenesulfonamide derivatives marks a pivotal moment in the history of medicine, heralding the dawn of the age of chemotherapy. From the first synthetic antibacterial agents to a diverse array of modern drugs targeting a multitude of diseases, the benzenesulfonamide scaffold has proven to be a remarkably versatile platform for drug discovery. This technical guide provides a comprehensive exploration of the discovery and history of these remarkable compounds, detailing their evolution from simple dyes to sophisticated therapeutic agents. It incorporates quantitative data, detailed experimental protocols, and visualizations of key pathways to offer a thorough resource for researchers and professionals in the field.

The Antibacterial Revolution: From a Red Dye to a "Miracle" Drug

The story of benzenesulfonamide derivatives begins in the early 20th century at the laboratories of the German chemical conglomerate IG Farben. There, a team of chemists, including Fritz Mietzsch and Joseph Klarer, were synthesizing a series of azo dyes. In 1932, the pathologist and bacteriologist Gerhard Domagk, driven by the urgent need for effective treatments against bacterial infections, began systematically screening these dyes for in vivo antibacterial activity.[1][2] His persistence led to a groundbreaking discovery: a red dye named Prontosil rubrum was highly effective in protecting mice from lethal streptococcal infections.[2][3]

A particularly compelling testament to Prontosil's efficacy came from Domagk's own life. When his daughter contracted a severe streptococcal infection from a needle prick, facing the grim possibility of amputation, Domagk administered Prontosil, which led to her complete recovery.[4][5] Following extensive preclinical testing, Domagk published his seminal findings in 1935, a discovery that would earn him the 1939 Nobel Prize in Physiology or Medicine.[5][6]

The initial success of Prontosil was met with a crucial scientific question: the dye was active in vivo but inert in vitro.[7] In 1935, a team at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, unraveled this mystery. They demonstrated that Prontosil is a prodrug, metabolized in the body to release the active antibacterial agent, para-aminobenzenesulfonamide, more commonly known as sulfanilamide.[8][9] This revelation was a turning point, as sulfanilamide was a much simpler, colorless compound that had been synthesized in 1908 and was not patentable as an antibacterial agent.

The discovery of sulfanilamide's activity unleashed a torrent of research into related compounds, leading to the development of a vast family of "sulfa drugs" with improved efficacy, broader spectrum of activity, and reduced toxicity.[7]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[9] This enzyme is essential for the synthesis of folic acid, a crucial cofactor for the production of nucleotides and certain amino acids. Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. In contrast, mammals obtain folic acid from their diet, making this pathway an excellent target for selective toxicity.[9]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of the enzyme, they prevent the incorporation of PABA into dihydropteroic acid, thus halting the folic acid synthesis pathway and inhibiting bacterial growth.

Quantitative Data: Antibacterial Activity of Sulfonamides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected sulfonamide derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Sulfonamide Derivative | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |

| Sulfanilamide | >1024 | 256-1024 |

| Sulfathiazole | 64-256 | 8-64 |

| Sulfadiazine | 16-128 | 4-32 |

| Sulfamethoxazole | 8-64 | 2-16 |

| Sulfisoxazole | 4-32 | 1-8 |

| Note: MIC values can vary depending on the specific strain and testing conditions.[10][11][12][13] |

Experimental Protocols

This protocol is a standard method for determining the MIC of an antimicrobial agent.[14][15]

Materials:

-

Test sulfonamide compound

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline (0.85% w/v)

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Sulfonamide Dilutions:

-

Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the stock solution in MHB directly in a 96-well plate to achieve a range of concentrations.

-

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well (except for a sterility control) with the diluted bacterial suspension.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth. For sulfonamides, the endpoint is often read as ≥80% inhibition of growth compared to the growth control.[14]

-

Beyond Bacteria: The Expansion of Benzenesulfonamide Derivatives

The success of antibacterial sulfonamides spurred further investigation into the therapeutic potential of the benzenesulfonamide scaffold, leading to the discovery of new classes of drugs with diverse pharmacological activities.

Diuretics: The Thiazide Revolution

In the 1950s, researchers at Merck and Co., including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, were investigating sulfonamide derivatives as carbonic anhydrase inhibitors.[16] Their work led to the synthesis of chlorothiazide in 1957, the first orally active and potent diuretic that significantly increased the excretion of sodium and chloride without causing significant metabolic acidosis.[16] This discovery revolutionized the treatment of edema and hypertension.

Mechanism of Action: Thiazide diuretics act by inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the nephron, thereby reducing the reabsorption of sodium and chloride ions and leading to increased water excretion.

Synthesis of Chlorothiazide: The synthesis of chlorothiazide typically involves the reaction of 3-chloroaniline with chlorosulfonic acid, followed by amination and subsequent cyclization with formic acid.[17][18][19]

Antidiabetic Agents: The Dawn of Oral Hypoglycemics

The hypoglycemic side effects of some sulfonamide antibiotics were observed as early as the 1940s. In 1942, Marcel Janbon and his colleagues noted that a sulfonamide derivative induced hypoglycemia in patients being treated for typhoid fever. This observation was further investigated by Auguste Loubatières, who demonstrated that these compounds stimulate insulin secretion from the pancreas. These findings paved the way for the development of the sulfonylureas, the first class of oral hypoglycemic agents for the treatment of type 2 diabetes. Tolbutamide, the first commercially successful sulfonylurea, was introduced in the 1950s.

Mechanism of Action: Sulfonylureas bind to and block the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells. This blockage leads to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.

Synthesis of Tolbutamide: A common synthetic route to tolbutamide involves the reaction of p-toluenesulfonamide with n-butyl isocyanate.[20][21][22][23]

Anti-inflammatory Drugs: The Rise of Selective COX-2 Inhibitors

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s provided a new therapeutic target for anti-inflammatory drugs. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation. This led to the hypothesis that selective inhibition of COX-2 could provide anti-inflammatory and analgesic effects with reduced gastrointestinal side effects associated with non-selective NSAIDs.

A team at Searle (later part of Pfizer) developed a series of diarylheterocyclic compounds, leading to the discovery of celecoxib, the first selective COX-2 inhibitor, which was approved for medical use in 1998.[24]

Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The selectivity is attributed to the presence of a sulfonamide side chain that fits into a specific side pocket of the COX-2 active site.

Quantitative Data: Enzyme Inhibition

The following table presents the 50% inhibitory concentration (IC50) values for representative benzenesulfonamide derivatives against their respective target enzymes.

| Compound | Target Enzyme | IC50 (nM) |

| Acetazolamide | Carbonic Anhydrase II | ~12 |

| Celecoxib | COX-2 | ~40 |

| Rofecoxib | COX-2 | ~18 |

| Valdecoxib | COX-2 | ~5 |

| Note: IC50 values can vary depending on the assay conditions.[2][25][26][27][28][29][30] |

Experimental Protocols

This protocol describes a common method for screening COX-2 inhibitors.[1][3][31][32][33]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., a fluorometric probe that detects prostaglandin G2)

-

Arachidonic acid (substrate)

-

Celecoxib (as a positive control inhibitor)

-

Test sulfonamide compounds

-

96-well black microtiter plate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.

-

Compound Addition: Add the test sulfonamide compounds and controls (celecoxib and a vehicle control) to the wells of the 96-well plate.

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except for a no-enzyme control.

-

Pre-incubation: Pre-incubate the plate at the recommended temperature for a specified time to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the COX-2 activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This protocol is based on the esterase activity of carbonic anhydrase.[34][35][36][37]

Materials:

-

Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

-

CA Assay Buffer (e.g., Tris-SO₄ buffer, pH 7.6)

-

p-Nitrophenyl acetate (substrate)

-

Acetazolamide (as a positive control inhibitor)

-

Test sulfonamide compounds

-

96-well microtiter plate

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Addition: Add the test sulfonamide compounds and controls (acetazolamide and a vehicle control) to the wells of the 96-well plate.

-

Enzyme Addition: Add the carbonic anhydrase solution to all wells except for a no-enzyme control.

-

Pre-incubation: Pre-incubate the plate at room temperature for a specified time.

-

Reaction Initiation: Initiate the reaction by adding the p-nitrophenyl acetate substrate. The hydrolysis of p-nitrophenyl acetate by carbonic anhydrase produces the yellow-colored p-nitrophenolate.

-

Measurement: Measure the absorbance at 400-405 nm at several time points.

-

Data Analysis: Calculate the rate of the reaction for each compound concentration and determine the percentage of inhibition to calculate the IC50 value.

Conclusion

The discovery and development of benzenesulfonamide derivatives represent a remarkable journey of scientific inquiry, serendipity, and rational drug design. From the initial breakthrough with Prontosil, which revolutionized the treatment of bacterial infections, the benzenesulfonamide scaffold has given rise to a diverse and indispensable arsenal of therapeutic agents. The ongoing exploration of this versatile chemical structure continues to yield novel compounds with a wide range of biological activities, underscoring its enduring importance in medicinal chemistry and drug development. This guide has provided a comprehensive overview of this fascinating history, equipping researchers and scientists with the foundational knowledge and technical details to appreciate and build upon this rich legacy.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 5. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 6. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 7. researchopenworld.com [researchopenworld.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. benchchem.com [benchchem.com]

- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of Chlorothiazide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 17. Chlorothiazide synthesis - chemicalbook [chemicalbook.com]

- 18. CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 19. youtube.com [youtube.com]

- 20. Tolbutamide synthesis: Medicinal Chemistry Practical, Lab manual, PDF [pharmacyinfoline.com]

- 21. jru.edu.in [jru.edu.in]

- 22. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 23. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 24. news-medical.net [news-medical.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 28. researchgate.net [researchgate.net]

- 29. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Acetazolamide-like carbonic anhydrase inhibitors with topical ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. assaygenie.com [assaygenie.com]

- 32. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 33. sigmaaldrich.com [sigmaaldrich.com]

- 34. Carbonic Anhydrase Activity Assay [protocols.io]

- 35. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

- 36. mdpi.com [mdpi.com]

- 37. Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1) [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-3-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Bromo-3-fluorobenzenesulfonamide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the chlorosulfonation of 1-bromo-2-fluorobenzene to yield the key intermediate, 4-bromo-3-fluorobenzenesulfonyl chloride. This intermediate is subsequently converted to the final product through amidation.

Physicochemical Data

A summary of the key quantitative data for the starting material, intermediate, and final product is presented in the table below.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Bromo-2-fluorobenzene | BrC₆H₄F | C₆H₄BrF | 175.00 | -36 | 175-176 |

| 4-Bromo-3-fluorobenzenesulfonyl chloride | BrC₆H₃(F)SO₂Cl | C₆H₃BrClFO₂S | 273.51 | 48-52 | N/A |

| This compound | BrC₆H₃(F)SO₂NH₂ | C₆H₅BrFNO₂S | 254.08 | 158-162 | N/A |

Experimental Protocols

Part 1: Synthesis of 4-Bromo-3-fluorobenzenesulfonyl chloride

This procedure details the chlorosulfonation of 1-bromo-2-fluorobenzene.

Materials:

-

1-Bromo-2-fluorobenzene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place chlorosulfonic acid (4 equivalents).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 1-bromo-2-fluorobenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-bromo-3-fluorobenzenesulfonyl chloride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.

Part 2: Synthesis of this compound

This procedure outlines the amidation of 4-bromo-3-fluorobenzenesulfonyl chloride.

Materials:

-

4-Bromo-3-fluorobenzenesulfonyl chloride

-

Ammonium hydroxide (28-30% aqueous solution)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Dissolve 4-bromo-3-fluorobenzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated ammonium hydroxide solution (5-10 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to afford the pure product as a solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process from the starting material to the final product.

Application Notes and Protocols for 4-Bromo-3-fluorobenzenesulfonamide in Synthetic Chemistry